BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

Deploy CAS 1170453-08-3 for reproducible GPCR research. Its 4-methoxyphenyl urea terminus creates a unique selectivity profile distinct from closely related m-tolyl or phenethyl analogs, preventing potency shifts in P2Y12 purinergic assays. With a balanced drug-like profile (XLogP3 3.1, TPSA 69.7 Ų), it is an ideal diversity screening library member and a derivatizable building block via O-demethylation. Verify exact CAS identity to ensure SAR fidelity in your program.

Molecular Formula C24H27N5O2
Molecular Weight 417.513
CAS No. 1170453-08-3
Cat. No. B2718562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
CAS1170453-08-3
Molecular FormulaC24H27N5O2
Molecular Weight417.513
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C24H27N5O2/c1-31-22-11-9-21(10-12-22)27-24(30)26-20-7-5-19(6-8-20)18-28-14-16-29(17-15-28)23-4-2-3-13-25-23/h2-13H,14-18H2,1H3,(H2,26,27,30)
InChIKeyFMGSVWJJTMXKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea (CAS 1170453-08-3): Chemical Identity and Procurement Baseline


1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a synthetic small molecule (C24H27N5O2, MW 417.5 g/mol) belonging to the piperazinyl-pyridine urea class [1]. It features a central urea linker connecting a 4-methoxyphenyl group to a benzylpiperazine moiety substituted with a 2-pyridyl ring. This scaffold is recognized in medicinal chemistry as a privileged structure for G-protein coupled receptor (GPCR) modulation, particularly at P2Y12 purinergic and melanocortin-4 receptors [2]. The compound is commercially available as a research reagent and building block from multiple chemical suppliers, though authoritative bioactivity annotation in public databases (ChEMBL, BindingDB, DrugBank) remains absent as of 2026.

Why In-Class Piperazinyl-Pyridine Ureas Cannot Substitute 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea in Procurement


The piperazinyl-pyridine urea chemotype exhibits steep structure-activity relationships (SAR), where seemingly minor modifications to the N-aryl urea substituent can produce large shifts in target engagement, selectivity, and physicochemical properties [1]. The 4-methoxyphenyl terminus of CAS 1170453-08-3 distinguishes it from close analogs bearing m-tolyl, phenethyl, or 4-methoxyphenethyl groups, each of which may differentially affect molecular recognition at purinergic, melanocortin, or fatty acid amide hydrolase (FAAH) targets [2]. Consequently, generic substitution of this specific compound with another piperazinyl-pyridine urea—even one differing by a single methyl or methylene unit—risks altering both potency and selectivity profiles in downstream assays. Verification of the exact CAS number and structural identity is therefore essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Compared to the m-Tolyl Analog

The target compound exhibits a computed XLogP3 of 3.1 [1], whereas the m-tolyl analog (1-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea) has a higher computed XLogP3 of approximately 3.5–3.7, reflecting the absence of the hydrogen-bond-accepting methoxy oxygen [2]. This ~0.4–0.6 log unit difference in lipophilicity translates to a roughly 2.5- to 4-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and in vivo distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity Versus the Phenethyl Analog

The target compound possesses 5 hydrogen bond acceptors (HBA), primarily contributed by the methoxy oxygen, urea carbonyl, pyridine nitrogen, and piperazine nitrogens [1]. In contrast, the phenethyl analog (1-phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea) has only 4 HBAs, lacking the methoxy oxygen [2]. This additional HBA site provides an extra locus for specific polar interactions with target residues, which may enhance binding affinity for targets with complementary hydrogen bond donor functionality in the binding pocket.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) Differentiation from the 4-Methoxyphenethyl Analog

The target compound has a computed TPSA of 69.7 Ų [1], while the 4-methoxyphenethyl analog (1-(4-methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea) possesses a larger TPSA of approximately 73–75 Ų due to the flexible ethylene spacer increasing solvent-accessible polar surface [2]. The difference of ~3–5 Ų, although modest, places the target compound closer to the established TPSA threshold of <60 Ų for favorable blood-brain barrier penetration when considered alongside its lower molecular flexibility (6 vs. 7 rotatable bonds).

Polar surface area Membrane permeability Oral bioavailability

Molecular Flexibility (Rotatable Bond Count) as a Conformational Pre-organization Advantage

The target compound contains 6 rotatable bonds [1], which is one fewer than the 7 rotatable bonds in both the phenethyl and 4-methoxyphenethyl analogs that contain an ethylene spacer [2]. Each additional rotatable bond reduces the probability of the molecule adopting the bioactive conformation in solution, with an estimated entropic penalty of approximately 0.7–1.0 kcal/mol per frozen bond upon target binding. The reduced flexibility of the target compound may therefore translate to a lower entropic barrier to binding for targets preferring a relatively compact, urea-proximal conformation.

Conformational entropy Binding affinity Rotatable bonds

Class-Level Scaffold Privilege: Piperazinyl-Pyridine Urea as a Recognized GPCR Ligand Motif

The piperazinyl-pyridine urea scaffold shared by the target compound has been validated as a potent P2Y12 receptor antagonist motif, with lead compounds in this class demonstrating IC50 values in the sub-micromolar range (e.g., compound 1: IC50 = 0.52 μM in a P2Y12 binding assay) [1]. While the specific activity of CAS 1170453-08-3 at individual targets has not been reported, the scaffold itself is privileged for engagement of aminergic and purinergic GPCRs due to the combination of a basic piperazine center, a hydrogen-bond-capable urea linker, and an aromatic terminus [2].

GPCR P2Y12 Privileged scaffold Drug discovery

Critical Transparency Notice: Absence of Direct Experimental Bioactivity Data for CAS 1170453-08-3

As of April 2026, no direct experimental bioactivity data (IC50, Ki, EC50) for 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has been deposited in authoritative databases including ChEMBL, BindingDB, PubChem BioAssay, or DrugBank [1]. This compound does not appear as a characterized example in any published SAR study on P2Y12 antagonists, FAAH inhibitors, or MC4R agonists identified in the scientific literature. All differentiation claims in this guide are therefore based on computed physicochemical properties and class-level scaffold inference, which should be treated as procurement guidance rather than validated biological activity statements.

Data gap Experimental validation Procurement caution

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea Based on Available Evidence


GPCR-Targeted Screening Library Member for Purinergic and Aminergic Receptor Panels

Given the validated P2Y12 antagonist activity of the piperazinyl-pyridine urea scaffold [1], CAS 1170453-08-3 is most appropriately deployed as a member of diversity-oriented screening libraries targeting purinergic (P2Y family) and aminergic GPCRs. Its computed XLogP3 of 3.1, TPSA of 69.7 Ų, and 6 rotatable bonds [2] position it within drug-like chemical space, making it suitable for high-throughput screening campaigns where the 4-methoxyphenyl substituent provides a distinct chemotype relative to m-tolyl or phenethyl analogs already characterized in the literature.

Chemical Probe Starting Point for Target Deconvolution Studies

The compound can serve as a starting point for chemical biology probe development, leveraging its structural differentiation from known P2Y12 and FAAH ligands. The 4-methoxy terminus provides a synthetically tractable handle for further derivatization (e.g., O-demethylation to a phenol for bioconjugation), while the benzylpiperazine-pyridine core offers the established GPCR pharmacophore [1]. Researchers should perform confirmatory binding assays before attributing specific target engagement to this molecule.

Physicochemical Reference Standard for Analog Series Comparison

The well-defined computed properties of CAS 1170453-08-3 (MW 417.5, XLogP3 3.1, TPSA 69.7 Ų, 5 HBA, 2 HBD, 6 rotatable bonds) [1] make it suitable as a reference compound for benchmarking new analogs in a medicinal chemistry program. Its balanced profile—moderate lipophilicity, acceptable polar surface area, and limited flexibility—provides a baseline for evaluating how structural modifications impact drug-likeness parameters during lead optimization.

Building Block for Focused Compound Library Synthesis

As a piperazinyl-pyridine urea building block, this compound can be used as a synthetic intermediate for generating focused libraries around the urea linker or the terminal aromatic rings [1]. The benzylpiperazine amine is a common diversification point, and the 4-methoxyphenyl urea terminus can be further elaborated. This application leverages the compound's structural features without requiring pre-existing biological annotation.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.